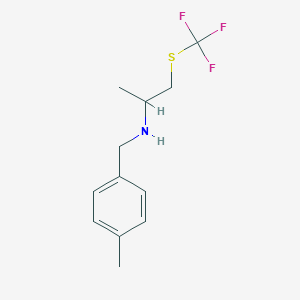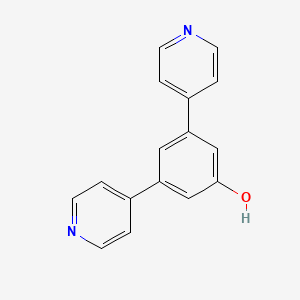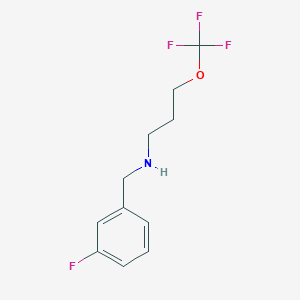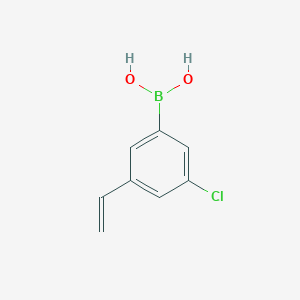
9,10-Dimethoxy-9,10-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dimethoxy-9,10-dihydroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of methoxy groups at the 9 and 10 positions of the anthracene core, which significantly alters its chemical and physical properties. Anthracene and its derivatives have been widely studied due to their applications in organic electronics, photophysics, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-9,10-dihydroanthracene typically involves the reduction of 9,10-anthraquinone followed by methylation. One common method includes the reduction of 9,10-anthraquinone using sodium borohydride in the presence of trifluroacetic acid, which generates the intermediate anthrone dimer. This intermediate is then methylated to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reduction and methylation reactions similar to those used in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dimethoxy-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form dihydroanthracene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in xylene.
Reduction: Sodium borohydride and trifluroacetic acid are commonly used for reduction reactions.
Substitution: Various electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Functionalized anthracene derivatives with different substituents at the 9 and 10 positions.
Applications De Recherche Scientifique
9,10-Dimethoxy-9,10-dihydroanthracene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysics: Studied for its fluorescence and triplet–triplet annihilation photon upconversion properties.
Materials Science: Utilized in the synthesis of novel materials with unique optical and electronic properties.
Chemistry: Employed as a reagent in various organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 9,10-Dimethoxy-9,10-dihydroanthracene involves its ability to participate in electron transfer reactions. The methoxy groups at the 9 and 10 positions influence the electronic distribution within the molecule, making it a suitable candidate for photophysical applications. The compound can act as an electron donor or acceptor, depending on the reaction conditions, and can participate in energy transfer processes such as triplet–triplet annihilation .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but with methyl groups instead of methoxy groups.
9,10-Diphenylanthracene: Contains phenyl groups at the 9 and 10 positions, used as a benchmark annihilator in triplet–triplet annihilation upconversion systems.
9,10-Dihydroanthracene: Lacks the methoxy groups and has different chemical reactivity and applications.
Uniqueness
9,10-Dimethoxy-9,10-dihydroanthracene is unique due to the presence of methoxy groups, which enhance its solubility and alter its electronic properties. These modifications make it particularly useful in photophysical applications and organic electronics, where specific electronic and optical properties are desired .
Propriétés
Formule moléculaire |
C16H16O2 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
9,10-dimethoxy-9,10-dihydroanthracene |
InChI |
InChI=1S/C16H16O2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10,15-16H,1-2H3 |
Clé InChI |
SQILDHBJFUFYDD-UHFFFAOYSA-N |
SMILES canonique |
COC1C2=CC=CC=C2C(C3=CC=CC=C13)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)
![(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11759371.png)


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759385.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11759387.png)


![(R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11759423.png)

![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B11759434.png)
![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B11759436.png)

